2-Aminoacetic acid;carbon monoxide;chlororuthenium

Beschreibung

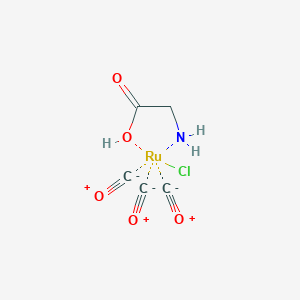

Key Structural Features:

- Coordination Geometry : The Ru center exhibits a distorted octahedral geometry, with average Ru–C (carbonyl) bond lengths of 1.83–1.93 Å and Ru–N (glycine) distances of 2.21–2.25 Å.

- Ligand Arrangement : CO ligands occupy three equatorial positions in a facial configuration, while glycinate and chloride occupy axial and equatorial sites, respectively.

- Spectroscopic Signatures : Infrared spectroscopy reveals characteristic ν(CO) stretches between 1980–2100 cm$$^{-1}$$, confirming the presence of carbonyl ligands. Nuclear magnetic resonance (NMR) studies show distinct proton resonances for glycine’s NH$$2$$ (δ ≈ 2.90 ppm) and CH$$2$$ groups (δ ≈ 3.39–4.35 ppm).

Table 1: Representative Structural Parameters of Ru–Glycine–CO–Cl Complexes

| Complex | Ru–CO (Å) | Ru–N (Å) | Ru–Cl (Å) | Space Group | Reference |

|---|---|---|---|---|---|

| [RuCl(gly)(CO)$$_3$$] | 1.83–1.93 | 2.21–2.25 | 2.35–2.39 | Pna2$$_1$$ | |

| [Ru$$2$$(CO)$$4$$(OAc)$$2$$(gly-ester)$$2$$] | 1.83–1.85 | 2.24–2.25 | N/A | C2/c |

Historical Development of Ruthenium Carbonyl–Amino Acid Coordination Compounds

The synthesis of ruthenium–glycine–CO–Cl complexes emerged from foundational work on ruthenium carbonyl chemistry in the mid-20th century. Early studies focused on dichlororuthenium tricarbonyl dimer ([RuCl$$2$$(CO)$$3$$]$$_2$$), a precursor for synthesizing monomeric Ru carbonyl complexes. The introduction of amino acids as ligands gained momentum in the 2000s, driven by interest in biocompatible metal-based therapeutics.

Milestones:

- 2003 : Clark et al. reported the first synthesis of tricarbonylchloroglycinatoruthenium(II) (CORM-3) by reacting [RuCl$$2$$(CO)$$3$$]$$_2$$ with glycine in methanol, yielding a water-soluble CO-releasing molecule (CORM).

- 2011 : Santos-Silva et al. resolved the crystal structure of CORM-3 adducts with hen egg-white lysozyme, demonstrating protein–Ru interactions via histidine and aspartate residues.

- 2020 : Advances in PEGylation strategies improved the hydrophilicity and controlled CO release kinetics of sawhorse-type Ru$$2$$(CO)$$4$$ complexes.

Significance in Coordination Chemistry and Medicinal Inorganic Research

Ru–glycine–CO–Cl systems bridge inorganic chemistry and biomedicine, offering insights into ligand design and therapeutic applications.

Coordination Chemistry Contributions:

- Ligand Substitution Dynamics : The labile chloride ligand facilitates substitution reactions, enabling the formation of protein adducts (e.g., with lysozyme).

- Electronic Tunability : Substituents on glycine (e.g., PEG chains) modulate solubility and CO release rates. For instance, PEGylated derivatives exhibit logP values as low as 0.39, correlating with faster CO release.

Medicinal Applications:

- CO Delivery : CORM-3 releases CO under physiological conditions, inducing vasodilation and exerting anti-inflammatory effects.

- Antimicrobial Activity : Ru–CO–glycine complexes disrupt bacterial ion transport (K$$^+$$, Na$$^+$$) and inhibit respiration in Escherichia coli and Pseudomonas aeruginosa.

Table 2: Functional Properties of Selected Ru–Glycine–CO–Cl Complexes

| Complex | CO Release Half-Life (s) | logP | Biological Activity | Reference |

|---|---|---|---|---|

| CORM-3 | 163 (60 μM) | 0.39 | Vasodilation, antimicrobial | |

| PEGylated Ru$$2$$(CO)$$4$$ | 189–276 | 0.39–1.78 | Anticancer (HT-29 cells) |

Eigenschaften

IUPAC Name |

2-aminoacetic acid;carbon monoxide;chlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOINYBNDJAUNGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClNO5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Aminoacetic acid;carbon monoxide;chlororuthenium involves the reaction of 2-aminoacetic acid with carbon monoxide and a chlororuthenium complex. The reaction conditions typically include a controlled atmosphere with precise temperature and pressure settings to ensure the successful formation of the compound . Industrial production methods may involve large-scale reactors and advanced purification techniques to obtain high-purity products.

Analyse Chemischer Reaktionen

2-Aminoacetic acid;carbon monoxide;chlororuthenium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of ruthenium.

Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or hydrazine.

Substitution: The chlororuthenium moiety can be substituted with other ligands, leading to the formation of new complexes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Aminoacetic acid;carbon monoxide;chlororuthenium has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Aminoacetic acid;carbon monoxide;chlororuthenium involves the release of carbon monoxide, which interacts with molecular targets and pathways in biological systems. The compound can modulate neuroinflammatory responses in microglial cells and protect cardiac tissues from reperfusion damage . The molecular targets include enzymes and receptors involved in inflammatory and oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2-Aminoacetic Acid vs. Other Amino Acids

Glycine’s simplicity (side chain = H) contrasts with other amino acids:

| Property | Glycine | Alanine (Similar Size) | Serine (Polar Side Chain) |

|---|---|---|---|

| Side Chain | H (non-polar, achiral) | CH₃ (non-polar, chiral) | CH₂OH (polar, chiral) |

| pKa (α-carboxyl) | 2.34 | 2.34 | 2.21 |

| Biological Role | Collagen synthesis, neurotransmitter | Protein structure, metabolism | Serine protease active sites |

| Solubility (g/100ml H₂O) | 25.0 (at 25°C) | 16.6 (at 25°C) | 5.0 (at 25°C) |

| Applications | Food additive, surfactant | Biodegradable plastics | Detergent enzymes |

Glycine’s lack of steric hindrance allows it to fit into compact protein structures (e.g., collagen helices), unlike bulkier amino acids. Its amphoteric nature (isoelectric point = 5.97) enables buffering in biochemical systems .

Carbon Monoxide vs. Other Signaling Molecules

CO’s bioactivity parallels nitric oxide (NO) but differs in stability and targets:

| Property | CO | NO | Hydrogen Sulfide (H₂S) |

|---|---|---|---|

| Source Enzymes | Heme oxygenase (HO-1, HO-2) | Nitric oxide synthase (NOS) | Cystathionine β-synthase (CBS) |

| Receptor Target | Heme proteins (e.g., sGC) | Soluble guanylate cyclase (sGC) | Potassium channels, NF-κB |

| Half-Life | Minutes (bound to hemoglobin) | Seconds (reacts with O₂) | Seconds to minutes |

| Therapeutic Use | Anti-inflammatory, vasodilation | Vasodilation, neurotransmission | Cardioprotection, anti-oxidant |

CO’s higher affinity for heme proteins (vs. NO) reduces off-target reactivity, making CO-RMs like chlororuthenium complexes promising for controlled CO delivery .

Chlororuthenium Complexes vs. Other CO-RMs

Comparison of CO-releasing efficiency and applications:

| Property | Tricarbonyldichlororuthenium(II) Dimer | Dimanganese Decacarbonyl [Mn₂(CO)₁₀] | CORM-3 ([Ru(CO)₃Cl(glycinate)]) |

|---|---|---|---|

| CO Release Rate | Slow, sustained | Rapid, light-dependent | Moderate, pH-dependent |

| Solubility | Poor in H₂O, soluble in organic solvents | Insoluble in H₂O | Water-soluble |

| Therapeutic Effects | Vasodilation, anti-apoptotic | Limited by toxicity | Anti-inflammatory, renal protection |

| Stability | Air-stable | Sensitive to light | Stable in dark, degrades in light |

Chlororuthenium complexes provide sustained CO release, ideal for chronic conditions, whereas water-soluble CORMs (e.g., CORM-3) suit acute applications .

Biologische Aktivität

2-Aminoacetic acid; carbon monoxide; chlororuthenium, commonly referred to as CORM-3, is a complex compound with notable biological activities. Its unique composition allows it to function as a carbon monoxide-releasing molecule (CORM), which has significant implications in various fields including medicine, biology, and chemistry. This article explores the biological activity of CORM-3, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Composition and Properties

CORM-3 has the molecular formula and is characterized by:

- 2-Aminoacetic Acid (Glycine) : An amino acid that serves as an inhibitory neurotransmitter in the central nervous system.

- Carbon Monoxide (CO) : A gas that plays a crucial role in cellular signaling and has protective effects against oxidative stress.

- Chlororuthenium : A metal complex that enhances the reactivity and stability of the compound.

The biological activity of CORM-3 can be attributed to its components:

1. Glycine

- Acts as an inhibitory neurotransmitter, modulating neuronal excitability.

- Facilitates excitatory potentials at NMDA receptors, contributing to synaptic plasticity.

2. Carbon Monoxide

- Binds to hemoglobin, forming carboxyhemoglobin, which reduces oxygen transport capacity.

- Induces vasodilation and has anti-inflammatory properties by modulating cytokine release.

3. Chlororuthenium

- Participates in catalytic reactions that may influence various biological pathways.

Pharmacological Effects

CORM-3 exhibits several pharmacological effects that highlight its potential therapeutic applications:

Anti-inflammatory Effects

CORM-3 has been shown to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6 while promoting anti-inflammatory cytokines like IL-10. This modulation is crucial in conditions like acute liver failure (ALF), where inflammation exacerbates tissue damage.

Cardioprotective Properties

In preclinical studies, CORM-3 demonstrated cardioprotective effects by:

- Reducing reperfusion injury in isolated rat hearts.

- Prolonging survival rates in myocardial infarction models.

Case Studies

Several studies have investigated the effects of CORM-3 in various biological contexts:

- Study on Liver Protection :

- Neuroprotective Effects :

Comparison with Other Carbon Monoxide Releasing Molecules (CORMs)

CORM-3 is often compared with other CORMs such as CORM-1 and CORM-2. Below is a comparative table highlighting their characteristics:

| Property | CORM-1 | CORM-2 | CORM-3 |

|---|---|---|---|

| Metal Center | Manganese | Ruthenium | Ruthenium |

| Solubility | Poor | Moderate | Water-soluble |

| CO Release Profile | Rapid | Controlled | Sustained |

| Therapeutic Applications | Limited | Cardioprotection | Anti-inflammatory, cardioprotective |

Q & A

Basic: What experimental methods are recommended for synthesizing chlororuthenium complexes with 2-aminoacetic acid ligands?

Answer:

A standard procedure involves dissolving the 2-aminoacetic acid ligand in dichloromethane (DCM) and reacting it with di-µ-chlorobis[(p-cymene)chlororuthenium(II)] under inert conditions. The mixture is stirred for 2 hours, followed by purification via silica gel column chromatography using DCM/methanol gradients to isolate the product . Key parameters include ligand-to-metal stoichiometry (e.g., 2:1 molar ratio) and solvent polarity adjustments to optimize yield and purity.

Basic: Which analytical techniques are critical for characterizing 2-aminoacetic acid-chlororuthenium complexes?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR identify ligand coordination and structural isomers .

- Infrared (IR) Spectroscopy: Confirms ligand binding via shifts in carboxylate (C=O) and amine (N-H) stretching frequencies .

- Mass Spectrometry: Determines molecular weight and fragmentation patterns to validate complex formation .

Advanced: How does carbon monoxide influence the catalytic activity of chlororuthenium complexes in redox reactions?

Answer:

Carbon monoxide (CO) acts as a π-acceptor ligand, stabilizing Ru(II) centers and modulating electron density during catalytic cycles. For example, in transfer hydrogenation reactions, CO ligands can suppress undesired side reactions by blocking coordinatively unsaturated sites, enhancing selectivity. Computational studies (DFT) are recommended to map CO’s electronic effects on Ru d-orbitals .

Advanced: How can researchers resolve contradictions in reported biological activities of 2-aminoacetic acid derivatives?

Answer:

Discrepancies in dose-dependent efficacy (e.g., neuroprotective vs. cytotoxic effects) require rigorous model standardization. For instance, in hypoxia studies, dose ranges (1–20 mg/kg) and hypoxia type (histotoxic vs. hypobaric) must be explicitly controlled. Cross-validation using in vitro (cell-based assays) and in vivo (ischemia models) platforms is essential to isolate mechanism-specific outcomes .

Basic: What safety protocols are critical when handling chlororuthenium-carbon monoxide systems?

Answer:

- Ventilation: Use fume hoods to prevent CO inhalation and Ru dust exposure .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste Management: Collect Ru residues in sealed containers for metal recovery to avoid environmental contamination .

Advanced: What synergistic effects arise when combining 2-aminoacetic acid with chlororuthenium in catalytic systems?

Answer:

2-Aminoacetic acid enhances Ru complex solubility in aqueous media, enabling homogeneous catalysis. Its bifunctional nature (amine and carboxylate groups) facilitates substrate activation via hydrogen bonding. For instance, in asymmetric catalysis, chiral Ru-aminoacetic acid complexes achieve >90% enantiomeric excess in ketone reductions .

Basic: How can computational methods optimize reaction conditions for CO-containing chlororuthenium complexes?

Answer:

- Density Functional Theory (DFT): Predicts ligand substitution energetics and transition states for CO dissociation/association.

- Molecular Dynamics (MD): Simulates solvent effects on Ru-CO bond stability in polar vs. nonpolar media.

- Benchmarking: Validate simulations against experimental kinetics (e.g., UV-Vis monitoring of CO release rates) .

Advanced: What factors affect the stability of 2-aminoacetic acid in chlororuthenium coordination spheres?

Answer:

- pH Sensitivity: Protonation of the amine group (pKa ~9.6) destabilizes Ru-N bonds under acidic conditions.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize zwitterionic forms of 2-aminoacetic acid, improving complex longevity.

- Temperature: Thermal degradation above 60°C accelerates ligand dissociation; kinetic studies via TGA/DSC are advised .

Advanced: Which advanced spectroscopic methods resolve structural ambiguities in chlororuthenium-aminoacetic acid complexes?

Answer:

- X-ray Crystallography: Resolves Ru-Cl and Ru-N bond lengths to confirm octahedral geometry.

- X-ray Absorption Spectroscopy (XAS): Probes oxidation states (Ru II/III) and ligand field splitting.

- Electron Paramagnetic Resonance (EPR): Detects paramagnetic intermediates in redox-active systems .

Basic: How to optimize reaction conditions for synthesizing 2-aminoacetic acid derivatives with chlororuthenium?

Answer:

- Solvent Selection: Use DCM or methanol for balanced solubility and reactivity.

- Reaction Time: Monitor via TLC; typical durations range from 2–24 hours.

- Temperature: Room temperature (25°C) minimizes side reactions like ligand oxidation.

- Workup: Acid-base extraction (e.g., HCl/NaHCO) isolates zwitterionic products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.